molecular formula C12H9Cl2F3N2O2 B2602146 [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 1006491-86-6

[5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

Cat. No.: B2602146
CAS No.: 1006491-86-6
M. Wt: 341.11
InChI Key: UNTXYNQDAUADSA-UHFFFAOYSA-N
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Description

[5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol is a pyrazole-based compound with a molecular formula of C₁₂H₉Cl₂F₃N₂O₂ (MW: 341.11 g/mol) and CAS number 1006491-86-6 . Its structure features:

  • A pyrazole core substituted with 1-methyl (position 1), 3-trifluoromethyl (position 3), and 4-hydroxymethyl groups.
  • The compound is marketed as a bioactive small molecule, likely for agrochemical or pharmaceutical applications, given its structural resemblance to herbicidal and enzyme-inhibiting analogs .

Properties

IUPAC Name

[5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2F3N2O2/c1-19-11(7(5-20)10(18-19)12(15,16)17)21-9-3-2-6(13)4-8(9)14/h2-4,20H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTXYNQDAUADSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CO)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol typically involves multiple steps, starting with the preparation of the pyrazole core. One common method includes the reaction of 2,4-dichlorophenol with methylhydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent. The final step involves the reduction of the pyrazole derivative to obtain the methanol functional group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrazole ring or the substituent groups.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanal or [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives are investigated for their potential as:

  • Anticancer Agents : Studies have shown that pyrazole derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, modifications of the pyrazole structure can enhance activity against breast and prostate cancer cells, making it a candidate for drug development .
  • Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways has led to research into its use as an anti-inflammatory agent. The presence of electron-withdrawing groups like trifluoromethyl enhances its pharmacological profile .

Agricultural Chemistry

The compound is also explored for its role in developing herbicides. Its structural components contribute to herbicidal activity by inhibiting specific biochemical pathways in target plants:

  • Herbicide Formulations : As a precursor for synthesizing herbicides such as pyroxasulfone, it demonstrates effective weed control while minimizing environmental impact .

Case Study 1: Anticancer Activity

In a study published in Pharmaceutical Research, derivatives of [5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol were synthesized and evaluated for their anticancer properties. The most active compound exhibited an IC50 value of 2.01 µM against HT29 colon cancer cells, indicating strong potential for further development into therapeutic agents .

Case Study 2: Herbicide Efficacy

Research conducted on the herbicidal efficacy of pyrazole derivatives revealed that formulations containing this compound provided effective control over resistant weed species. Field trials demonstrated a significant reduction in weed biomass compared to untreated controls, supporting its application in agricultural practices .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Compound AAnticancerHT292.01
Compound BHerbicidalVarious WeedsN/A
Compound CAnti-inflammatoryIn vitro modelsN/A

Mechanism of Action

The mechanism of action of [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

  • [5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol (CAS: sc-317606) Differs by a mono-chlorinated phenoxy group (4-Cl vs. 2,4-Cl₂). Reduced lipophilicity (logP ~2.8 vs. ~3.5 for the dichloro analog) may lower membrane permeability but improve aqueous solubility . Bioactivity: Limited data, but EC₅₀ values for similar compounds (e.g., anti-Xanthomonas activity) suggest chlorine substitution patterns significantly influence potency .
  • [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol Unsubstituted phenoxy group reduces steric hindrance and lipophilicity (logP ~2.2). Likely inferior herbicidal activity compared to chlorinated analogs, as seen in pyroxasulfone derivatives where halogenation enhances target binding .

Functional Group Modifications

  • Sulfonyl groups often improve metabolic stability but may reduce bioavailability due to higher polarity .
  • Pyroxasulfone (Herbicidal Active Ingredient)

    • Contains a difluoromethoxy-sulfonylisoxazole moiety instead of pyrazole.
    • Demonstrates higher soil residual activity, attributed to the sulfonyl group’s stability and slow degradation .

Positional Isomerism and Bioactivity

  • 5-(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol Derivatives

    • Trifluoromethyl at position 5 (vs. 3 in the target compound) improves anti-Xanthomonas activity (EC₅₀ = 11.22 µg/mL vs. >50 µg/mL for 3-CF₃ analogs) .
    • Highlights the critical role of substituent positioning in bioactivity.
  • Discontinued Compound: (1-Methyl-3-(trifluoromethyl)-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)methanol Additional 3-CF₃ on phenoxy increases lipophilicity (logP ~4.0) but may introduce toxicity, leading to discontinuation .

Structural and Electronic Effects

Lipophilicity and Solubility

Compound logP Water Solubility (mg/L) Key Substituent(s)
Target Compound ~3.5 <10 (predicted) 2,4-Cl₂, CF₃
4-Chlorophenoxy Analog ~2.8 ~50 4-Cl, CF₃
Phenoxy (Unsubstituted) ~2.2 ~200 Phenoxy, CF₃
Sulfonyl Derivative ~2.0 ~100 SO₂(4-F-C₆H₄), CF₃

Conformational Analysis

  • X-ray crystallography of isostructural compounds (e.g., ) shows planar pyrazole cores with perpendicular orientations of bulky substituents (e.g., dichlorophenoxy). This steric arrangement may hinder binding to certain enzymatic pockets compared to less bulky analogs .

Biological Activity

[5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol, also known by its CAS number 1006491-86-6, is a pyrazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anti-inflammatory, antimicrobial, and anticancer activities, supported by research findings and data tables.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₉Cl₂F₃N₂O₂
  • Molecular Weight : 341.11 g/mol
  • Melting Point : 127.5–129 °C

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study demonstrated that certain pyrazoles could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, compounds similar to this compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to dexamethasone .

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively documented. In vitro studies have shown that related compounds demonstrate activity against various bacterial strains including E. coli and Staphylococcus aureus. For example, one study reported that a derivative exhibited promising results against methicillin-resistant S. aureus (MRSA) with significant inhibition at concentrations comparable to standard antibiotics .

3. Anticancer Activity

Pyrazoles are considered privileged scaffolds in anticancer drug development. Various studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms. For instance, some derivatives have shown cytotoxic effects against cancer cell lines with IC50 values lower than those of established chemotherapeutics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of TNF-α and IL-6 by up to 85%
AntimicrobialEffective against MRSA and other bacterial strains
AnticancerInduces apoptosis in cancer cells

Table 2: Comparative Efficacy of Pyrazole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
DexamethasoneAnti-inflammatory1
Pyrazole Derivative AAnti-inflammatory10
Pyrazole Derivative BAntimicrobial25
Pyrazole Derivative CAnticancer<10

Case Study 1: Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of various pyrazole derivatives in vivo using carrageenan-induced edema models in rats. The results indicated that certain derivatives significantly reduced swelling and pain compared to control groups, suggesting potential therapeutic applications for inflammatory diseases.

Case Study 2: Antimicrobial Testing

In another study, a series of pyrazole derivatives were tested for their antibacterial activity against clinical isolates of E. coli and S. aureus. The results showed that some compounds had minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, indicating their potential as new antimicrobial agents.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nucleophilic substitution reactions, where the hydroxyl group of the pyrazole core reacts with 2,4-dichlorophenol under basic conditions. Key steps include:

  • Intermediate preparation : Formation of the trifluoromethyl pyrazole backbone via cyclization of β-keto esters with hydrazine derivatives.
  • Phenoxy substitution : Reaction with 2,4-dichlorophenol in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .
  • Optimization : Yield improvements (up to 89.8% in analogous syntheses) are achieved by controlling stoichiometry, using catalytic agents like DMAP, and iterative recrystallization in ethanol or ethyl acetate .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Answer:
Discrepancies often arise from variations in assay design, solvent systems, or impurity profiles. Methodological approaches include:

  • Comparative dose-response analysis : Standardize bioassays (e.g., herbicidal inhibition using Amaranthus retroflexus at 0.1–10 ppm concentrations) to isolate structure-activity relationships .
  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities like sulfonic acid derivatives (e.g., M1 metabolite) may alter activity .
  • Meta-analysis : Cross-reference crystallographic data (e.g., SHELX-refined structures) to correlate molecular conformations with bioactivity trends .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Answer:

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., trifluoromethyl at δ 118.86–118.97 ppm as a quartet, J = 269–270 Hz; pyrazole CH at δ 8.10–8.17 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 408.9899–408.9901 for dichloro analogs) .
  • FTIR : Detect functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹ for the methanol group) .

Advanced: What computational methods predict the environmental fate and degradation pathways of this compound?

Answer:

  • QSAR modeling : Predict hydrolysis rates using substituent electronic parameters (e.g., Hammett σ values for dichlorophenoxy groups) .
  • Molecular dynamics simulations : Model soil adsorption coefficients (Koc) based on logP (~3.5 for analogs) and hydrogen-bonding capacity .
  • Degradation pathway analysis : Identify metabolites like M1 ([5-(difluoromethoxy)-...]methanesulfonic acid) via LC-MS/MS under accelerated hydrolysis (pH 5–9, 40°C) .

Basic: What parameters are critical for designing in vitro assays to assess herbicidal efficacy?

Answer:

  • Concentration range : Test 0.1–100 µM in pre-emergent assays (e.g., Echinochloa crus-galli germination inhibition).
  • Solvent controls : Use acetone/water (1:9 v/v) to avoid solvent toxicity artifacts .
  • Application timing : Evaluate post-emergent activity at 2–4 leaf stages with adjuvant surfactants (e.g., 0.1% Tween-20) .

Advanced: How can crystallographic data elucidate molecular interactions with target enzymes?

Answer:

  • SHELX refinement : Solve single-crystal X-ray structures (e.g., P2₁/c space group, Z = 4) to map hydrogen bonds between the methanol group and enzyme active sites (e.g., acetolactate synthase) .
  • Docking studies : Use AutoDock Vina to simulate binding poses with ALS enzymes (PDB: 1N0H), prioritizing van der Waals interactions with trifluoromethyl and dichlorophenoxy groups .
  • Electrostatic potential maps : Analyze charge distribution to optimize substituent electronegativity for target affinity .

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